![molecular formula C9H19NO3Si B12544482 Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate CAS No. 667466-46-8](/img/structure/B12544482.png)
Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(トリメチルシリル)オキシ]ピロリジン-1-カルボン酸メチルは、トリメチルシリル基とメトキシカルボニル基で置換されたピロリジン環を特徴とする有機化合物です。
製造方法
合成経路と反応条件
2-[(トリメチルシリル)オキシ]ピロリジン-1-カルボン酸メチルの合成は、一般的にピロリジンを塩基の存在下でトリメチルシリルクロリドと反応させ、続いてメタノールでエステル化することで行われます。 反応条件には、反応中間体の分解を防ぐために不活性雰囲気と低温が必要なことがよくあります .
工業生産方法
この化合物の工業生産方法はよく文書化されていませんが、大規模生産用に最適化された同様の合成経路が用いられている可能性があります。 これには、一貫した品質と収量を確保するために、連続フロー反応器と自動システムの使用が含まれる場合があります。
化学反応解析
反応の種類
2-[(トリメチルシリル)オキシ]ピロリジン-1-カルボン酸メチルは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて対応する酸化物を生成することができます。
還元: 還元反応は対応するアルコールまたはアミンを生成する可能性があります。
一般的な試薬と条件
これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための求核試薬が含まれます。 条件は通常、望ましくない副反応を防ぐために制御された温度と不活性雰囲気で行われます .
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はピロリジン酸化物を生成する可能性があり、一方還元はピロリジンアルコールまたはアミンを生成する可能性があります .
科学研究への応用
2-[(トリメチルシリル)オキシ]ピロリジン-1-カルボン酸メチルは、科学研究でいくつかの用途があります。
化学: 複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物は、酵素機構やタンパク質-リガンド相互作用の研究に使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with trimethylsilyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the reactive intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine oxides, while reduction can produce pyrrolidine alcohols or amines .
科学的研究の応用
Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
2-[(トリメチルシリル)オキシ]ピロリジン-1-カルボン酸メチルの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。 トリメチルシリル基は保護基として機能し、分子上の他の部位で選択的な反応が起こるようにすることができます。 これにより、複雑な分子の合成と生化学的経路の研究が容易になります .
類似化合物の比較
類似化合物
2-(トリメチルシリルメチル)アリルアセテート: 構造は似ていますが、ピロリジン環の代わりにアリル基があります.
ピロリジン、2-[(ジフェニル[(トリメチルシリル)オキシ]メチル]-、(2R)-: トリメチルシリル基を持つ別のピロリジン誘導体です.
独自性
2-[(トリメチルシリル)オキシ]ピロリジン-1-カルボン酸メチルは、ピロリジン環とトリメチルシリル基の組み合わせにより、特定の化学的特性と反応性を付与するため、独自性があります。 これは、さまざまな合成および研究用途で貴重な化合物になります .
類似化合物との比較
Similar Compounds
2-(Trimethylsilylmethyl)allyl acetate: Similar in structure but with an allyl group instead of a pyrrolidine ring.
Pyrrolidine, 2-[diphenyl[(trimethylsilyl)oxy]methyl]-, (2R)-: Another pyrrolidine derivative with a trimethylsilyl group.
Uniqueness
Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring and a trimethylsilyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
特性
CAS番号 |
667466-46-8 |
|---|---|
分子式 |
C9H19NO3Si |
分子量 |
217.34 g/mol |
IUPAC名 |
methyl 2-trimethylsilyloxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H19NO3Si/c1-12-9(11)10-7-5-6-8(10)13-14(2,3)4/h8H,5-7H2,1-4H3 |
InChIキー |
ZJEFCFIBZCTLPM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N1CCCC1O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene](/img/structure/B12544400.png)
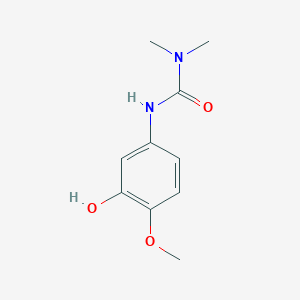

![4-[2-(3,5-Dichlorophenyl)-6-(pyridin-3-yl)pyrimidin-4-yl]benzoic acid](/img/structure/B12544416.png)
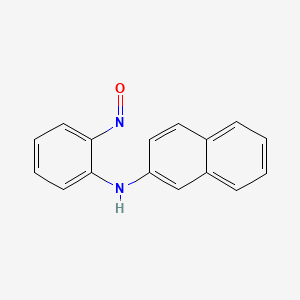
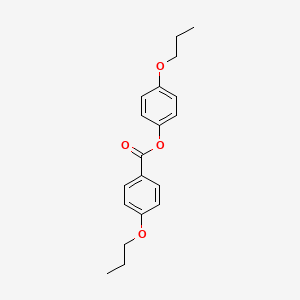
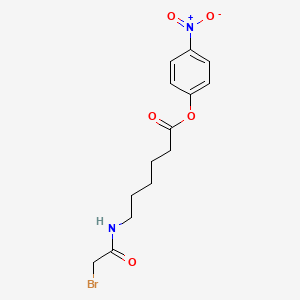
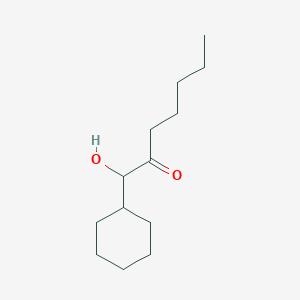

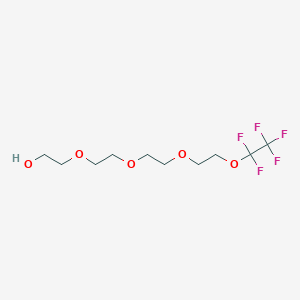
![5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12544461.png)

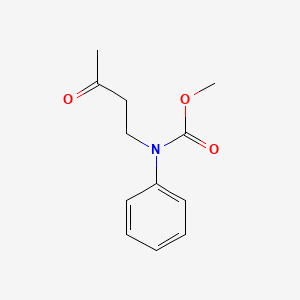
![1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12544477.png)
